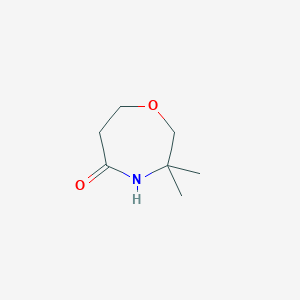

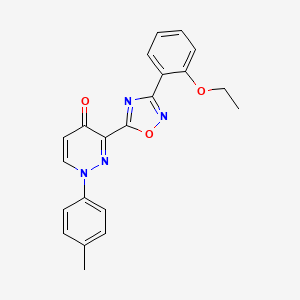

3-(Azidomethyl)-1,4-dimethylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azidomethyl compounds are generally used in the field of chemistry as building blocks for various reactions . They are often used in the synthesis of nucleosides, which are key components of DNA and RNA .

Synthesis Analysis

The synthesis of azidomethyl compounds often involves the use of click chemistry, specifically azide-alkyne cycloaddition . This type of reaction is commonly used for the introduction of various modifications or reactive handles into the compounds of interest .Molecular Structure Analysis

The molecular structure of azidomethyl compounds can be quite complex, depending on the specific compound. The azido group (N3) is a key feature of these compounds, and it has a unique Raman shift at 2125 cm−1 .Chemical Reactions Analysis

Azidomethyl compounds are often used in click reactions, which are a type of chemical reaction used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Applications De Recherche Scientifique

Nitrification Inhibition in Agriculture

3,4-Dimethylpyrazole phosphate (DMPP), a derivative of dimethylpyrazole, is a new nitrification inhibitor with promising properties for use in agriculture. It can reduce nitrate leaching and potentially decrease N2O emissions, without negatively impacting CH4 oxidation in soil. This compound enhances crop yield, allowing for the reduction of mineral fertilizer nitrogen usage and the number of nitrogen application rounds (Zerulla et al., 2001).

Coordination Chemistry and Magnetic Properties

Pyrazole derivatives form complexes with nickel(II) and azido bridges, displaying unique magnetic properties. The magnetic properties of these bimetallic units can be controlled by adjusting the chelate arm length, providing a foundation for constructing high-nuclearity nickel(II)/azide compounds with potential applications in magnetic materials (Leibeling et al., 2004).

Formation of Complexes in Chemistry

3,5-Dimethylpyrazole, a related compound, is involved in the formation of various complexes. For instance, cationic-anionic complexes formed from pyrazole derivatives and zerovalent cobalt have shown substantial antitumor activity against various cancer cell lines (Adach et al., 2016).

Protonation and Phase Effects in NMR Studies

Studying the effects of protonation and hydrogen-bonding solvents on azoles like dimethylpyrazole helps in understanding their chemical behavior in various phases, which is crucial for interpreting NMR chemical shifts in chemical analysis and synthesis (Claramunt et al., 2003).

Crystallography and Quantum-Chemical Analysis

X-ray crystallography and quantum-chemical analysis of dimethylpyrazoles provide insights into their molecular structures and stability, which is vital for designing new compounds and understanding their reactivity and interactions (Infantes et al., 1999).

Ruthenium Complexes and Acid-Base Chemistry

Dimethylpyrazoles form complexes with ruthenium, showing significant redox and electronic absorption properties. These complexes, with their high basicity and unusual hydrogen bonding, are of interest for various applications in coordination chemistry and materials science (Jude et al., 2009).

Molecular Structure Analysis

The molecular structure analysis of bis-substituted benzene derivatives with dimethylpyrazole reveals their geometric and electronic properties. This research helps in understanding the reactivity and potential applications of these compounds in materials science and coordination chemistry (Khan et al., 2020).

Metallomacrocyclic Palladium Complexes

New dimethylpyrazolic hybrid ligands form palladium(II) complexes, which are studied for their monomeric and dimeric species in solution. These complexes have potential applications in catalysis and material science due to their unique structural and electronic properties (Guerrero et al., 2008).

Corrosion Inhibition

Pyrazole ligands and their bimetallic complexes exhibit high potential as corrosion inhibitors. Their ability to form protective films on steel surfaces makes them valuable in material preservation and engineering applications (Masoumi et al., 2020).

Soil Microorganism and Function Effects

DMPP, a derivative of dimethylpyrazole, shows no significant non-target effects on soil microorganisms and functions other than inhibiting ammonia oxidation. This property is crucial for its safe use in agriculture without adverse environmental impacts (Kong et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(azidomethyl)-1,4-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAMTHFWEWFAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CN=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-1,4-dimethylpyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)

![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)